molecular formula C7H6BNO3 B8210281 2-Cyano-phenylboric acid

2-Cyano-phenylboric acid

Cat. No.: B8210281
M. Wt: 162.94 g/mol
InChI Key: IOUACEWMCNVNEL-UHFFFAOYSA-N
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Description

2-Cyano-phenylboronic acid (IUPAC name: (2-cyanophenyl)boronic acid) is a boronic acid derivative with the molecular formula C₇H₆BNO₂ and a molecular weight of 146.94 g/mol . Its structure features a boronic acid group (-B(OH)₂) and a cyano substituent (-C≡N) at the ortho position on the benzene ring. The compound is synthesized via a reaction involving benzonitrile, lithium 2,2,6,6-tetramethylpiperidide, and trialkoxyborane, followed by acidic workup and purification .

Properties

IUPAC Name

(2-cyanophenoxy)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUACEWMCNVNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)OC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyano-phenylboric acid can be synthesized through various methods. One common approach involves the reaction of 2-bromobenzonitrile with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-phenylboric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Cyano-phenylboric acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool in various chemical reactions, including Suzuki-Miyaura coupling. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Key Properties:

  • SMILES : B(C1=CC=CC=C1C#N)(O)O
  • CAS Registry Number : 138642-62-3
  • Applications: Suzuki-Miyaura Cross-Coupling: The boronic acid group enables carbon-carbon bond formation in catalytic reactions. Medicinal Chemistry: Boronic acids are explored as protease inhibitors and receptor-targeting agents due to their reversible interactions with biomolecules . Sensing: Boronic acids bind diols, making them useful in glucose sensing and other diagnostic applications .

Comparison with Similar Boronic Acid Derivatives

Structural analogs of 2-cyano-phenylboronic acid differ in substituent type, position, and electronic effects, influencing their reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Comparative Analysis of Boronic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Characteristics/Applications References
2-Cyano-phenylboronic acid C₇H₆BNO₂ 146.94 -B(OH)₂ (ortho), -C≡N (ortho) High reactivity in cross-coupling; medicinal intermediates
5-Cyano-2-fluorophenylboronic acid C₇H₅BFNO₂ 164.93 -B(OH)₂ (ortho), -C≡N (para), -F (ortho) Enhanced acidity due to fluorine; synthesis of fluorinated pharmaceuticals
3-Cyanophenylboronic Acid C₇H₆BNO₂ 146.94 -B(OH)₂ (ortho), -C≡N (meta) Altered steric/electronic effects vs. ortho-cyano isomer
2-Chlorophenylboronic acid C₆H₆BClO₂ 156.37 -B(OH)₂ (ortho), -Cl (ortho) Electron-withdrawing Cl improves stability in aqueous conditions
2-Cyano-5-(trifluoromethyl)phenylboronic acid C₈H₅BF₃NO₂ 214.94 -B(OH)₂ (ortho), -C≡N (ortho), -CF₃ (meta) High steric bulk; specialized agrochemical synthesis

Substituent Position and Electronic Effects

  • Fluorine (-F): In 5-cyano-2-fluorophenylboronic acid, fluorine's electronegativity increases the boronic acid's acidity, enhancing its reactivity in Suzuki couplings .
  • Chlorine (-Cl): 2-Chlorophenylboronic acid exhibits greater hydrolytic stability compared to cyano analogs, making it suitable for aqueous-phase reactions .
  • Trifluoromethyl (-CF₃): The -CF₃ group in 2-cyano-5-(trifluoromethyl)phenylboronic acid adds both steric bulk and strong electron-withdrawing effects, improving thermal stability but reducing solubility in polar solvents .

Stability and Handling

  • 2-Cyano-phenylboronic acid is typically stored at room temperature, while derivatives like 2-cyano-5-(trifluoromethyl)phenylboronic acid require inert atmospheres and low temperatures (-20°C) due to higher reactivity .
  • Chlorinated analogs (e.g., 2-chlorophenylboronic acid) exhibit fewer decomposition risks under ambient conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-phenylboronic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions using palladium catalysts, such as the Miyaura borylation of 2-cyano-bromobenzene. Post-synthesis purification via recrystallization or column chromatography is critical. Purity validation requires ¹H/¹³C NMR for structural confirmation and HPLC for quantitative analysis (>98% purity). Ensure anhydrous conditions to prevent boronic acid degradation .

Q. Which spectroscopic techniques are essential for characterizing 2-Cyano-phenylboronic acid?

  • Methodological Answer : Use ¹H NMR to confirm the aromatic proton environment and the presence of the cyano group (δ ~110-120 ppm in ¹³C NMR). FT-IR can identify B-O (∼1350 cm⁻¹) and C≡N (∼2200 cm⁻¹) stretches. Mass spectrometry (HRMS) verifies molecular ion peaks. For crystallinity analysis, employ X-ray diffraction (XRD) if single crystals are obtainable .

Q. How is 2-Cyano-phenylboronic acid utilized in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Optimize reaction conditions by testing palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvent systems (DME/H₂O). Monitor reaction progress via TLC. The electron-withdrawing cyano group enhances electrophilicity, accelerating transmetallation but may reduce stability—balance reactivity by adjusting temperature (60–80°C) and ligand ratios .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for 2-Cyano-phenylboronic acid?

  • Methodological Answer : Systematically evaluate variables such as solvent polarity, catalyst loading, and substrate steric effects. Replicate conflicting studies under controlled conditions and perform kinetic studies (e.g., Eyring plots) to isolate rate-determining steps. Cross-validate results using computational tools (DFT) to model transition states and electronic effects .

Q. What strategies mitigate hydrolysis or protodeboronation of 2-Cyano-phenylboronic acid in aqueous media?

  • Methodological Answer : Stabilize the boronic acid via precomplexation with diols (e.g., pinacol) or use non-aqueous solvents (e.g., THF). Alternatively, employ micellar catalysis (e.g., TPGS-750-M surfactant) to shield the boronate ester. Monitor degradation via ¹¹B NMR and adjust pH to neutral conditions .

Q. What computational methods predict the reactivity of 2-Cyano-phenylboronic acid in novel reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with experimental Hammett σₚ values to predict substituent effects. Validate predictions via kinetic isotope effect (KIE) studies .

Q. How should researchers design experiments to explore the biological applications of 2-Cyano-phenylboronic acid?

  • Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT) on cell lines before testing as a glycosylation inhibitor or sensor probe. Use fluorescence microscopy to track intracellular boron localization. For in vivo studies, ensure ethical compliance (IACUC protocols) and stability under physiological pH .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing reaction yield variability?

  • Methodological Answer : Apply ANOVA to identify significant factors (e.g., temperature, catalyst type). Use Design of Experiments (DoE) software (e.g., JMP) for response surface modeling. Report confidence intervals (95%) and outliers via Grubbs’ test. Transparently document raw data in supplementary materials .

Q. How can researchers formulate hypotheses about structure-activity relationships (SAR) for 2-Cyano-phenylboronic acid derivatives?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., halogens, methoxy) and correlate electronic parameters (Hammett σ) with reaction rates. Use multivariate regression (e.g., PLS) to identify dominant SAR drivers. Publish synthetic protocols and spectral data to enable reproducibility .

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